

Benzo-15-crown-5-ether: A Performance Benchmark for Industrial Applications

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Compound of Interest

Compound Name: Benzo-15-crown-5-ether

Cat. No.: B077314

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Benzo-15-crown-5 is a macrocyclic polyether that has garnered significant interest across various industrial and research applications due to its remarkable ability to selectively form stable complexes with metal ions.^{[1][2]} This guide provides an objective comparison of **benzo-15-crown-5-ether**'s performance against other alternatives in key industrial applications, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their work.

Performance in Ion Separation and Sensing

The primary industrial value of benzo-15-crown-5 lies in its application in separation technologies and ion-selective electrodes (ISEs). Its performance is benchmarked against other crown ethers and ionophores in these domains.

Lithium Isotope Separation

The separation of lithium isotopes is crucial for the nuclear industry, and crown ethers have been extensively studied for this purpose.^{[3][4]} Benzo-15-crown-5 has demonstrated notable efficiency in the selective extraction of ${}^6\text{Li}$.

Comparative Performance in Lithium Isotope Separation

Compound	Separation System	Maximum Separation Factor (α)	Reference
Benzo-15-crown-5 (B15C5)	Solvent extraction with $[\text{FeCl}_4]^-$ in dichloroethane at 273 K	1.038	[4] [5]
Benzo-12-crown-4 (B12C4)	Solvent extraction with $[\text{FeCl}_4]^-$ in dichloroethane at 273 K	1.049	[4] [5]
Dibenzo-15-crown-5 (DB15C5)	Solvent extraction with $[\text{EMIm}][\text{NTf}_2]$	1.031 ± 0.001	[1] [6]
4'-acetylbenzo-15-crown-5	Synergistic extraction with $[\text{BMIm}][\text{NTf}_2]$ in dichloromethane	1.056 ± 0.002	[4]
Cryptand [2B, 2, 1] polymer	Chemical exchange with LiCl	1.047 ± 0.004 (at 0 °C)	[5]

Ion-Selective Electrodes (ISEs)

Benzo-15-crown-5 and its derivatives are widely used as ionophores in the fabrication of ISEs for the detection of alkali and alkaline earth metal ions.[\[2\]](#) The performance of these electrodes is evaluated based on their selectivity, linear range, and response time.

Performance of Benzo-15-crown-5 and Derivatives in Ion-Selective Electrodes

Ionophore	Target Ion	Linear Range (M)	Nernstian Slope (mV/decade)	Key Characteristics	Reference
Benzo-15-crown-5 (B15C5)	K ⁺	1x10 ⁻⁴ - 1x10 ⁻²	56 ± 3	Good selectivity for K ⁺ . ^[7]	^[8]
Benzo-15-crown-5 (B15C5)	Pb ²⁺	1x10 ⁻⁵ - 1x10 ⁻³	29.7 ± 0.5	Used for lead ion detection with a response time of ~25 seconds. ^[9]	^[9]
4'-Methylbenzo-15-crown-5	K ⁺	-	~ -2.5 (log K _{pot} K,Na)	Enhanced lipophilicity compared to the parent compound. ^[10]	^[10]
Dibenzo-18-crown-6	K ⁺	-	~ -2.2 (log K _{pot} K,Na)	Common synthetic K ⁺ ionophore. ^[10]	^[10]
Valinomycin	K ⁺	-	< -4.0 (log K _{pot} K,Na)	Natural ionophore, considered the gold standard for K ⁺ selectivity. ^[10]	^[10]

Performance in Phase-Transfer Catalysis

Benzo-15-crown-5 also functions as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.^[11] Crown ethers like benzo-15-crown-5 and the larger dibenzo-18-crown-6 are effective because they can complex with cations (e.g., K^+ , Na^+), transporting them into the organic phase to react.^{[11][12]} While quantitative comparisons are reaction-specific, crown ethers are often compared to quaternary ammonium salts. Crown ethers can be more expensive but are highly effective, especially in reactions where high temperatures might degrade quaternary ammonium or phosphonium salts.^{[11][13]} The choice of the crown ether often depends on the size of the cation involved in the reaction.^[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing performance data. Below are protocols for key experiments.

Protocol for Determining Potentiometric Selectivity of an Ionophore

This protocol outlines the standard procedure for evaluating the selectivity of an ionophore using an ion-selective electrode.

1. Preparation of the Ion-Selective Membrane:

- A typical membrane composition for a K^+ -selective electrode using benzo-15-crown-5 might be:
 - Benzo-15-crown-5 (ionophore)
 - Poly(vinyl chloride) (PVC) as the matrix
 - A plasticizer such as o-nitrophenylphenyl ether (ONPPE)
 - Anionic sites, if necessary.
- The components are dissolved in a volatile solvent like tetrahydrofuran (THF).
- The solution is poured into a glass ring on a glass plate and the solvent is allowed to evaporate slowly, leaving a thin, flexible membrane.

2. Electrode Assembly:

- A disc is cut from the membrane and glued to the end of a PVC tube.
- The tube is filled with an internal filling solution containing a fixed concentration of the primary ion (e.g., 0.1 M KCl).
- An internal reference electrode (e.g., Ag/AgCl) is immersed in the filling solution.

3. Potentiometric Measurement:

- Apparatus: The ISE, a double junction reference electrode, and a high-impedance potentiometer or ion meter are required.[\[10\]](#)
- Procedure: a. Immerse the electrodes in a solution with a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (K^+).[\[10\]](#) b. Record the electromotive force (EMF) as the concentration of the primary ion is incrementally increased.[\[10\]](#) c. Plot the recorded potential against the logarithm of the primary ion's activity to generate a calibration curve.[\[10\]](#) d. The selectivity coefficient (K_{pot}) is calculated using the fixed interference method or the separate solution method.

Protocol for Lithium Isotope Separation by Solvent Extraction

This protocol describes a typical liquid-liquid extraction experiment to determine the separation factor of lithium isotopes.

1. Preparation of Aqueous and Organic Phases:

- Aqueous Phase: Prepare a solution of a lithium salt (e.g., LiCl) in deionized water at a specific concentration.
- Organic Phase: Dissolve benzo-15-crown-5 in a suitable organic solvent (e.g., dichloroethane or a mixture of an ionic liquid and anisole).[\[5\]](#)[\[14\]](#)

2. Extraction Procedure:

- Equal volumes of the aqueous and organic phases are placed in a sealed container.
- The mixture is agitated vigorously for a set period (e.g., 1 hour) to allow for the extraction of lithium ions into the organic phase.[\[14\]](#)
- The container is then left undisturbed for a longer period (e.g., 23 hours) for complete phase separation.[\[14\]](#)
- The two phases are then carefully separated.

3. Analysis:

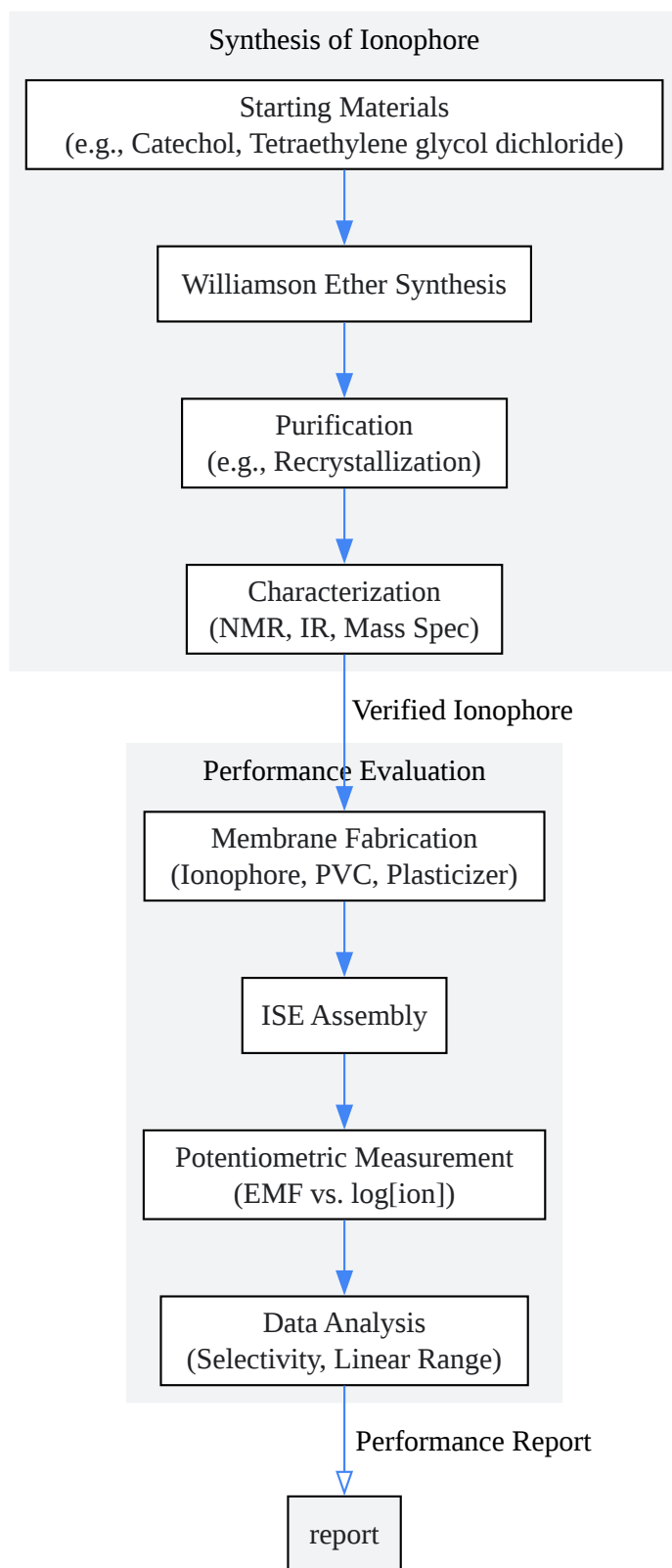
- The concentration of lithium in both phases is determined using a suitable analytical technique, such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectrometry (AAS).
- The isotopic ratio of ^6Li to ^7Li in both the initial aqueous phase and the separated organic and aqueous phases is measured using a mass spectrometer.

4. Calculation of the Separation Factor (α):

- The separation factor is calculated as the ratio of the isotopic ratios in the two phases: $\alpha = (^6\text{Li}/^7\text{Li})_{\text{organic}} / (^6\text{Li}/^7\text{Li})_{\text{aqueous}}$

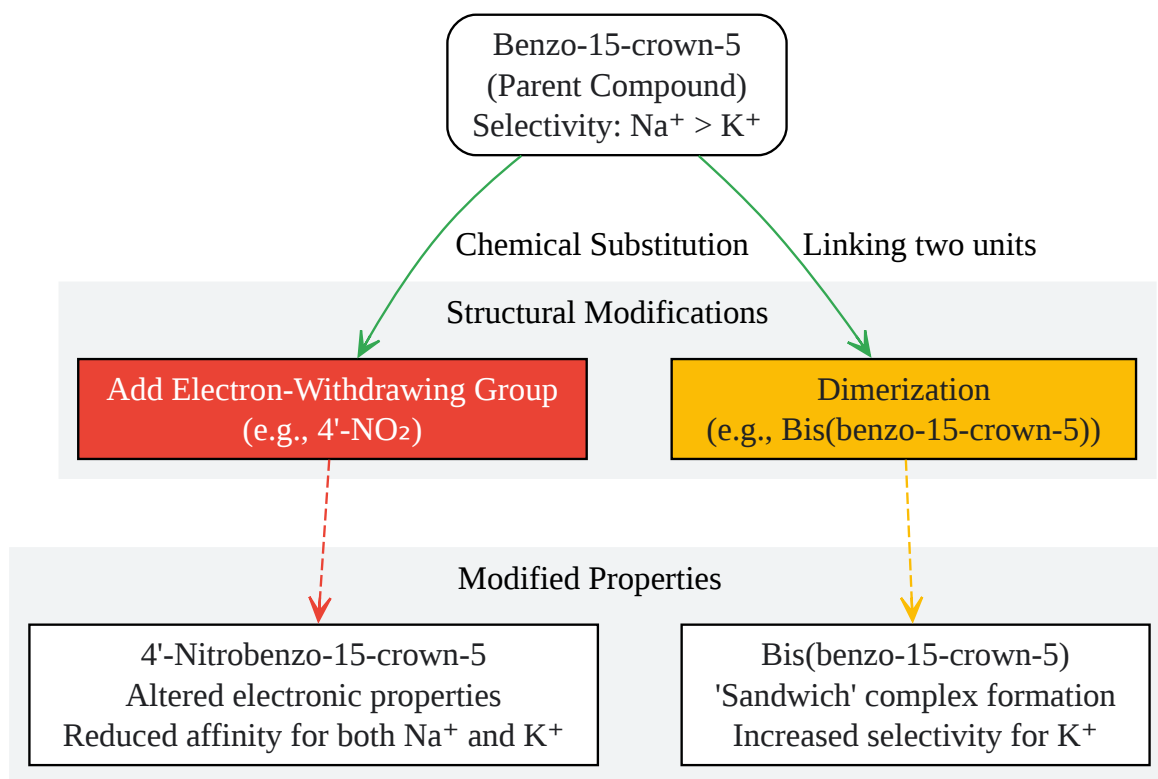
Visualizing Workflows and Relationships

Graphical representations of experimental workflows and molecular relationships can clarify complex processes.



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Workflow for the synthesis and evaluation of a new ionophore.



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Influence of structural modifications on ion selectivity.

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